molecular formula C15H18N2 B562479 α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 CAS No. 1185098-75-2

α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12

Cat. No.: B562479
CAS No.: 1185098-75-2
M. Wt: 238.396
InChI Key: SJECEXNMZXMXNE-QWSXYEKLSA-N
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Description

Preparation Methods

The synthesis of α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 involves the introduction of deuterium atoms into the parent compound. The general synthetic route includes the following steps:

Chemical Reactions Analysis

α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, along with catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has several scientific research applications:

Mechanism of Action

The mechanism of action of α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is primarily related to its role as a labelled impurity of Anastrozole. Anastrozole inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, Anastrozole reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells.

Comparison with Similar Compounds

α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 can be compared with other similar compounds such as:

The uniqueness of α,α,α’,α’-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 lies in its deuterium labeling, which enhances its utility in NMR spectroscopy and metabolic studies.

Properties

CAS No.

1185098-75-2

Molecular Formula

C15H18N2

Molecular Weight

238.396

IUPAC Name

2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile

InChI

InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3

InChI Key

SJECEXNMZXMXNE-QWSXYEKLSA-N

SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N

Synonyms

α1,α1,α3,α3,5-Pentamethyl-1,3-benzenediacetonitrile-d12;  2,2’-(5-Methyl-1,3-phenylene)di(2-methylpropionitrile)-d12;  2-[3-(Cyanodimethyl_x000B_methyl)-5-methylphenyl]-2-methylpropionitrile-d12;  3,5-Bis(2-cyano-2-methylethyl)toluene-d12;  3,5-Bis(2-cyanoprop

Origin of Product

United States

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